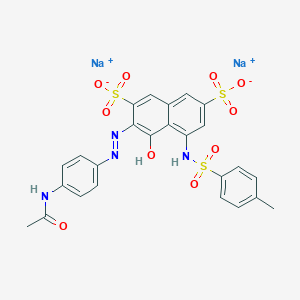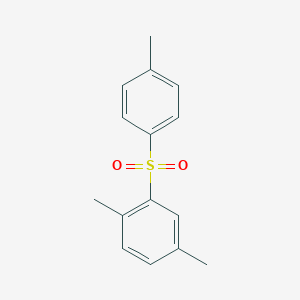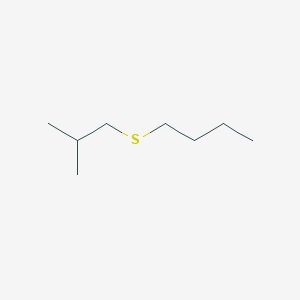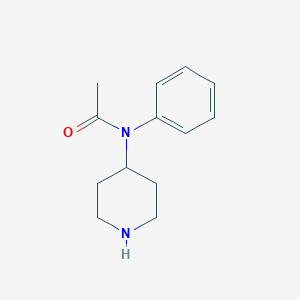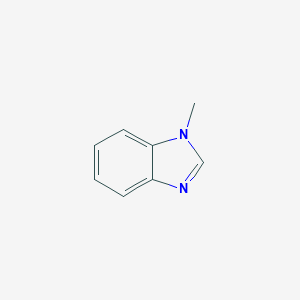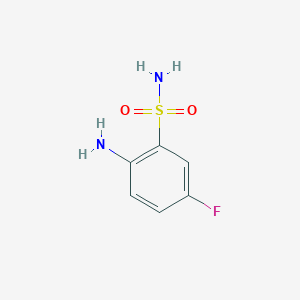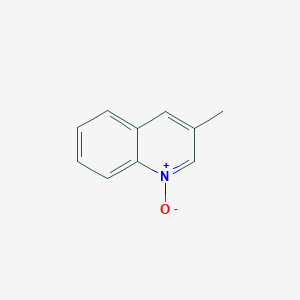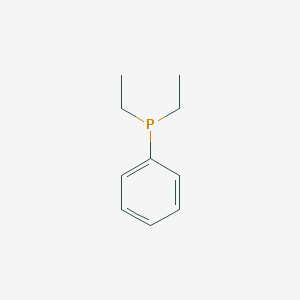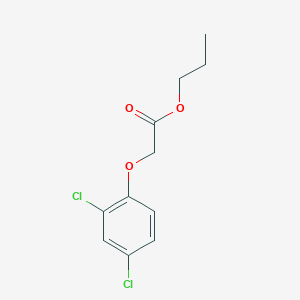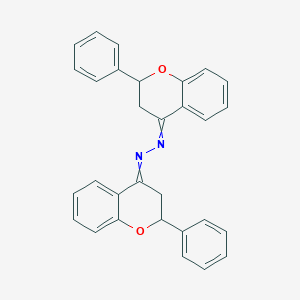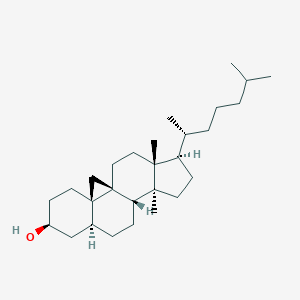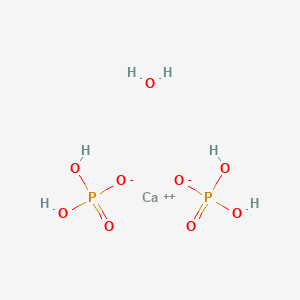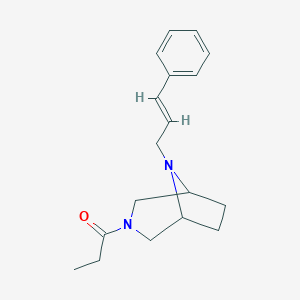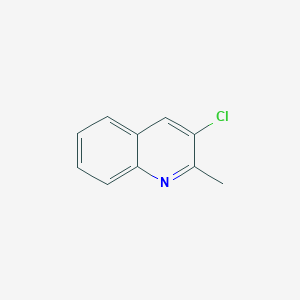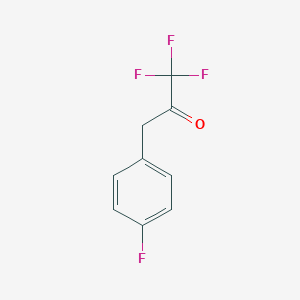
3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone” is an organic molecule that contains a ketone functional group (indicated by the “one” in “propanone”) and a fluorophenyl group (a phenyl ring with a fluorine atom attached). The presence of multiple fluorine atoms suggests that this compound might have interesting chemical properties, as fluorine is highly electronegative and can significantly influence the chemical behavior of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the fluorine atoms and the formation of the ketone group in separate steps. Fluorination of organic compounds is a well-studied field and there are many methods available, including the use of elemental fluorine or various fluorinating reagents . The formation of the ketone group could potentially be achieved through oxidation of a secondary alcohol .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electronegativity of the fluorine atoms and the presence of the ketone group. The carbon-fluorine bonds would be polar, and the molecule might exhibit dipole-dipole interactions. The exact structure would need to be determined through experimental methods such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the ketone group and the fluorine atoms. Ketones are known to undergo a variety of reactions, including nucleophilic addition and reduction . The carbon-fluorine bonds are relatively stable, but can be activated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase the compound’s stability and change its boiling and melting points compared to similar compounds without fluorine .科学的研究の応用
Organic Synthesis
- Summary of the Application : The compound “3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone” is used in the synthesis of organofluorine compounds, which are important in modern organic and medicinal chemistry . Organofluorine bioactive compounds account for 5–15% of the annual number of new drugs approved on the world pharmaceutical market .
- Methods of Application : The compound was synthesized via the visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs2CO3-mediated defluorinative cyclization of the resultant azine . Sodium trifluoromethanesulfinate is used as a precursor of CF3 radicals, while graphitic carbon nitride (g-C3N4) is employed as an environmentally friendly, cheap, and efficient heterogeneous photocatalyst .
- Results or Outcomes : The structure of the synthesized compound was established by 1H, 13C, 19F-NMR, IR spectroscopy, and mass-spectrometry .
Medicinal Chemistry
- Summary of the Application : The 3-chloro-4-fluorophenyl motif, which is similar to the 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone, has been used to identify inhibitors of Tyrosinase from Agaricus bisporus . Tyrosinase is implicated in melanin production in various organisms and is related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease .
- Methods of Application : The 3-chloro-4-fluorophenyl motif was incorporated into distinct chemotypes that revealed the ability to establish profitable contact with the AbTYR catalytic site .
- Results or Outcomes : The new 3-chloro-4-fluorophenyl-based benzamide compounds achieved significant IC50 values, spanning from 0.19 to 1.72 μM, as AbTYR inhibitors .
Chemical Industry
- Summary of the Application : The compound “3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone” could potentially be used in the chemical industry for the synthesis of various fluorinated compounds .
Pharmaceutical Industry
- Summary of the Application : Fluorinated compounds, such as “3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone”, are often used in the pharmaceutical industry due to their unique properties . For example, the incorporation of fluorine atoms into drug molecules can enhance their metabolic stability, bioavailability, and membrane permeability .
- Methods of Application : Again, the specific methods of application would depend on the desired end product. This compound could potentially be used as a starting material or intermediate in the synthesis of various pharmaceuticals .
Nonlinear Optical Material
- Summary of the Application : A fluorinated chalcone similar to “3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone” was synthesized and studied as a promising nonlinear optical material .
- Methods of Application : The compound was synthesized via visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs2CO3-mediated defluorinative cyclization of the resultant azine .
- Results or Outcomes : The third-order nonlinear susceptibility (χ(3)) value for the chalcone crystal is 369.294 × 10−22 m2 V−2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .
Photoredox Catalysis
- Summary of the Application : The title compound was synthesized via the visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs2CO3-mediated defluorinative cyclization of the resultant azine .
- Methods of Application : Sodium trifluoromethanesulfinate is used as a precursor of CF3 radicals, while graphitic carbon nitride (g-C3N4) is employed as an environmentally friendly, cheap, and efficient heterogeneous photocatalyst .
- Results or Outcomes : The structure of the synthesized compound was established by 1H, 13C, 19F-NMR, IR spectroscopy, and mass-spectrometry .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEDPCRQZJYHIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568438 |
Source


|
| Record name | 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone | |
CAS RN |
1735-92-8 |
Source


|
| Record name | 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

